Disodium dimercaptomaleonitrile hydrate

Description

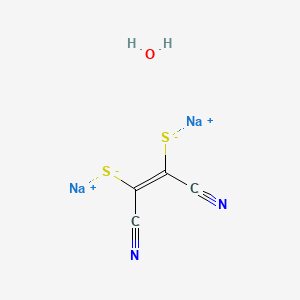

Disodium dimercaptomaleonitrile hydrate (CAS: 5466-54-6; molecular formula: C₄N₂Na₂S₂·xH₂O) is a sulfur-containing organometallic reagent widely utilized in synthetic chemistry. Its structure features two sodium ions coordinated to a maleonitrile backbone substituted with thiol groups. This compound is pivotal in synthesizing macrocyclic complexes, such as sulfanyl porphyrazines and phthalocyanines, due to its ability to act as a sulfur donor in alkylation and macrocyclization reactions . It is commercially available as a hydrate (molecular weight: 186.17 g/mol for the anhydrous form) and is often sourced from suppliers like Sigma-Aldrich for research applications .

Properties

Molecular Formula |

C4H2N2Na2OS2 |

|---|---|

Molecular Weight |

204.2 g/mol |

IUPAC Name |

disodium;(Z)-1,2-dicyanoethene-1,2-dithiolate;hydrate |

InChI |

InChI=1S/C4H2N2S2.2Na.H2O/c5-1-3(7)4(8)2-6;;;/h7-8H;;;1H2/q;2*+1;/p-2/b4-3-;;; |

InChI Key |

DWYJCSXARKJSBC-FGSKAQBVSA-L |

Isomeric SMILES |

C(#N)/C(=C(\C#N)/[S-])/[S-].O.[Na+].[Na+] |

Canonical SMILES |

C(#N)C(=C(C#N)[S-])[S-].O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Tetramerization of Hydrogen Cyanide

The core synthesis involves HCN tetramerization in the presence of a basic catalyst and mercaptan/disulfide cocatalyst. A representative protocol from U.S. Patent 3,971,820 is outlined below:

Procedure

-

Reaction Setup : Combine 33.1 g HCN, 2.7 g sodium cyanide (NaCN), and 2.2 g thiophenol in 110 g dimethylformamide (DMF).

-

Temperature Control : React at 60°C for 50 minutes with stirring.

-

Neutralization : Add sulfuric acid to quench excess NaCN.

-

Solvent Removal : Distill DMF under reduced pressure (20–40 mmHg) at 100°C.

-

Product Isolation : Wash the residue with methylene chloride to remove organic impurities, then extract with ethyl acetate.

This method yields 30.5 g (92%) of the mercaptomaleonitrile intermediate.

Disodium Salt Formation

The intermediate is converted to the disodium salt via neutralization with sodium hydroxide:

-

Alkaline Treatment : Suspend the mercaptomaleonitrile in ethanol and add NaOH pellets until pH 10–12.

-

Hydration : Recrystallize from water to obtain the hydrated form.

Sigma-Aldrich’s product specification confirms this step achieves ≥95% purity.

Optimization of Reaction Conditions

Catalytic System

The choice of catalyst and cocatalyst critically impacts yield:

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaCN + Thiophenol | DMF | 60 | 92 |

| KCN + Dibenzyl Disulfide | Toluene | 70 | 87 |

| NaOH + Cyclohexyl Mercaptan | Acetonitrile | 50 | 85 |

Data adapted from U.S. Patent 3,971,820.

Polar aprotic solvents (DMF, acetonitrile) enhance solubility, while aromatic disulfides improve reaction control.

Temperature and Time

Optimal conditions occur at 45–70°C. Below 45°C, reaction times exceed 3 hours; above 70°C, side reactions dominate.

Purification and Characterization Techniques

Filtration and Extraction

Crude product is vacuum-filtered and washed with methylene chloride to remove unreacted thiophenol. Subsequent ethyl acetate extraction isolates the pure mercaptomaleonitrile.

Chemical Reactions Analysis

Types of Reactions

Disodium dimercaptomaleonitrile hydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: The compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and substituted derivatives of this compound .

Scientific Research Applications

Disodium dimercaptomaleonitrile hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of disodium dimercaptomaleonitrile hydrate involves its ability to bind to metal ions through its thiol groups. This binding can modulate the activity of metal-dependent enzymes and proteins, thereby affecting various biochemical pathways . The compound’s molecular targets include metal-binding proteins and enzymes involved in redox reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares disodium dimercaptomaleonitrile hydrate with structurally or functionally analogous compounds, emphasizing key physicochemical properties, synthesis roles, and applications:

Key Research Findings and Differentiation

Reactivity and Byproduct Formation

- Alkylation reactions using this compound often produce dimeric side products (e.g., 5D in at 43% yield), a challenge less prevalent in EDTA-based chelators like edetate calcium disodium .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing disodium dimercaptomaleonitrile hydrate in laboratory settings?

- Synthesis : The compound is typically synthesized via nucleophilic substitution reactions between maleonitrile and sodium hydrosulfide under controlled pH (8–10). Post-synthesis purification involves recrystallization from aqueous ethanol to isolate the hydrate form.

- Characterization :

-

Elemental Analysis : Confirm stoichiometry (C: 25.8%, N: 15.0%, S: 34.4%, Na: 24.7%) .

-

Spectroscopy : Use H/C NMR to verify the absence of free thiol groups and confirm the disodium salt structure.

-

XRD : Crystalline patterns should match hydrated forms (e.g., monoclinic crystal system) .

Technique Key Parameters Evidence Reference Elemental Analysis C, N, S, Na content NMR δ 3.2–3.5 ppm (C-S bonds) XRD d-spacing 4.2 Å, 3.8 Å

Q. How should researchers handle hygroscopicity and hydration state variability during storage?

- Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydration/dehydration cycles .

- Pre-experiment hydration analysis: Use thermogravimetric analysis (TGA) to quantify water content (weight loss at 100–120°C corresponds to hydrate release) .

Advanced Research Questions

Q. How can conflicting data on this compound’s redox behavior in electrochemical studies be resolved?

- Experimental Design :

- Control Electrolytes : Use borate buffers (pH 9.2) to stabilize thiolate anions, as seen in analogous disodium phosphate systems .

- Cyclic Voltammetry : Compare reduction potentials in deaerated vs. oxygenated solutions to isolate oxygen interference .

Q. What strategies optimize the compound’s use as a chelating agent in transition metal catalysis?

- Methodology :

- Stoichiometric Titration : Determine metal-binding capacity via UV-Vis titration (e.g., with Cu at λ = 450 nm) .

- Competitive Assays : Use EDTA as a competitor to quantify binding affinity (log K for Cu ≈ 14.2) .

Q. How can researchers address discrepancies in reported biological activity due to impurity profiles?

- Analytical Workflow :

HPLC-PDA : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect residual maleonitrile (retention time: 4.2 min) .

ICP-MS : Quantify trace metal impurities (e.g., Fe, Zn) that may catalyze unintended redox reactions .

Methodological Considerations

Q. What experimental controls are critical for studying this compound’s role in enzyme inhibition assays?

- Key Controls :

- Blank Reactions : Exclude the compound to rule out non-specific enzyme denaturation.

- Thiol Scavengers : Add DTNB (Ellman’s reagent) to confirm inhibition is not due to free thiols .

Data Contradiction Analysis

Q. Why do studies report varying stability profiles for this compound in aqueous solutions?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.